molecular formula C12H16 B048628 Phenylcyclohexane CAS No. 827-52-1

Phenylcyclohexane

Cat. No.: B048628
CAS No.: 827-52-1
M. Wt: 160.25 g/mol
InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
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Description

Phenylcyclohexane (C₁₂H₁₆) is a bicyclic organic compound consisting of a cyclohexane ring substituted with a phenyl group. It is a colorless liquid at room temperature, with a boiling point of 239–240°C, melting point of 4–7°C, density of 0.95 g/mL, and refractive index of 1.526 . Its synthesis typically involves catalytic alkylation of benzene with cyclohexene using molecular sieve catalysts (e.g., MWW structure) or hydrogenation of diphenyl via the Sabatier-Senderens method . This compound is utilized in liquid crystal (LC) mixtures, catalytic studies, and as an intermediate in lignin biofuel production .

Preparation Methods

Catalytic Alkylation of Benzene with Cyclohexene

Reaction Mechanism and Catalyst Design

The alkylation of benzene with cyclohexene over FAU-structured molecular sieves (e.g., Y-type zeolites) proceeds via electrophilic aromatic substitution. The FAU framework’s supercages (12-ring apertures, 7.4 Å diameter) facilitate diffusion of reactants while providing Brønsted acid sites for carbocation generation . Cyclohexene protonation forms a cyclohexyl carbocation, which attacks benzene’s aromatic ring, yielding this compound and regenerating the acid site.

Key catalytic parameters include:

  • SiO₂/Al₂O₃ ratio : Optimal at 7.5–8.8 for balancing acidity and hydrothermal stability .

  • Metal doping : Incorporation of nickel (0.5–1.2 wt%) enhances cyclohexene activation by promoting π-complexation .

Table 1: Performance of Y-Zeolite Catalysts in Benzene Alkylation

Catalyst TypeSiO₂/Al₂O₃Temp (°C)Pressure (MPa)C₆H₁₀ Conversion (%)Selectivity (%)
Y-A8.81603.099.888.5
Y-B7.51663.010091.2

Process Configuration and Yield Optimization

The CN103848710A patent outlines a two-reactor system with integrated separation :

  • Primary alkylation : Benzene and cyclohexene react in a fixed-bed reactor (LHSV = 2 h⁻¹) at 160–166°C.

  • Transalkylation : Polycyclohexylbenzenes (e.g., dicyclohexylbenzene) from the primary product react with excess benzene in a secondary reactor, increasing overall yield to >98% .

  • Separation loop : Distillation columns recover unreacted benzene (recycled), this compound (purity >99%), and heavies (transalkylation feed).

Hydrodimerization of Benzene

Bifunctional Catalysis Pathway

Developed in Soviet-era research, this method employs Ni-WOₓ/SiO₂-Al₂O₃ catalysts for one-step benzene coupling :

  • Hydrogenation : Benzene adsorbs on Ni sites, forming cyclohexene intermediates.

  • Acid-catalyzed dimerization : WOₓ acid centers dehydrate cyclohexene to cyclohexyl carbocations, which alkylate benzene.

Table 2: Hydrodimerization Operating Conditions

ParameterOptimal Range
Temperature180–200°C
Pressure30–35 atm
H₂ Flow Rate20–65 L/hr
Benzene Conversion30–35%
PHCH Selectivity65–75%

Yield Enhancement via Transalkylation

The initial hydrodimerization yield (65–75%) improves to 95–98% by recycling byproducts:

  • Cyclohexane : Dehydrogenated back to benzene using Pt/Al₂O₃ .

  • Dicyclohexylbenzene : Reacted with benzene over AlCl₃ at 80°C, achieving >90% transalkylation efficiency .

Catalytic Hydrogenation of Biphenyl Derivatives

Reaction Protocol and Purification

US20120108874A1 discloses hydrogenating biphenyl (C₁₂H₁₀) over Pd/C or Ru-Sn/Al₂O₃ catalysts :

  • Conditions : 120–180°C, 10–50 bar H₂, LHSV = 0.5–2.0 h⁻¹.

  • Product workup : Fractional distillation under reduced pressure (10–50 mbar) isolates this compound at >98% purity .

Table 3: Hydrogenation Catalyst Performance

CatalystBiphenyl Conversion (%)PHCH Selectivity (%)
5% Pd/C9285
2% Ru-1% Sn/Al₂O₃9589

Multi-Stage Reactor Design

A cascade reactor system minimizes side reactions:

  • Main reactor : Converts 90–95% biphenyl at 150°C.

  • After-reactor : Processes residual biphenyl at 170°C, achieving >99.5% total conversion .

Transalkylation of Polycyclohexylbenzenes

Acid-Catalyzed Redistribution

Heavy alkylates (e.g., dicyclohexylbenzene) react with benzene over H-Y zeolites (SiO₂/Al₂O₃ = 5.2):

  • Conditions : 180°C, 15 bar, benzene/polyalkylate molar ratio 10:1.

  • Outcome : 94% polyalkylate conversion, 97% this compound selectivity .

Integration with Alkylation Processes

Modern plants combine alkylation and transalkylation in a single flow scheme:

  • Material balance : 98% benzene recycled, 2% purged as heavies .

  • Energy consumption : 15–20 kWh per ton of product, 40% lower than standalone units .

Comparative Analysis of Industrial Methods

Table 4: Economic and Technical Benchmarking

MethodCapital CostOperating CostYield (%)Purity (%)
Alkylation/TransalkylationHighLow98 99.5
HydrodimerizationModerateModerate95 97
Biphenyl HydrogenationLowHigh89 98

Key findings :

  • Zeolite-catalyzed alkylation-transalkylation dominates due to superior yield and catalyst longevity (>2 years) .

  • Hydrodimerization remains relevant for low-capital plants but suffers from higher H₂ consumption (2.5 mol/mol benzene) .

  • Biphenyl hydrogenation is niche, used primarily for synthesizing deuterated analogs .

Chemical Reactions Analysis

Types of Reactions

Deflazacort undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions are typically derivatives of Deflazacort with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .

Scientific Research Applications

Scientific Research Applications

Phenylcyclohexane has been utilized in various research domains:

  • Chromatography :
    • It serves as a stationary phase in chromatographic techniques, particularly in phenyl columns where it enhances the separation efficiency of complex mixtures. Studies indicate that phenyl-type columns provide better performance for linear polycyclic aromatic hydrocarbons (PAHs) compared to traditional C18 columns .
  • Biochemical Studies :
    • This compound has been used as a substrate in biocatalytic reactions, demonstrating its utility in the selective oxidation of unactivated carbon-hydrogen bonds. This application highlights its role in green chemistry and sustainable processes .
  • Material Science :
    • As an additive in lithium-ion batteries, this compound improves the thermal stability and overall performance of the battery systems. Its properties help optimize the electrochemical processes involved in energy storage .
  • Toxicology and Safety Studies :
    • Research has shown that this compound can act as a severe skin irritant and has potential effects on food intake when subjected to dermal exposure in animal studies. These findings are crucial for assessing workplace safety and environmental health risks associated with its use .

Data Tables

Application AreaDescription
ChromatographyUsed as a stationary phase for enhanced separation of PAHs
Biochemical StudiesActs as a substrate for selective oxidation reactions
Material ScienceServes as an additive in lithium-ion batteries to improve performance
ToxicologyInvestigated for skin irritancy and effects on food intake in dermal studies

Case Studies

  • Chromatographic Efficiency :
    A study evaluated the retention times of various analytes on phenyl columns, demonstrating high selectivity and efficiency in separating complex mixtures containing PAHs . The results indicated that this compound significantly enhances the chromatographic performance compared to other stationary phases.
  • Biocatalytic Oxidation :
    Research on biocatalysis highlighted the use of this compound as a model compound for studying C-H bond activation mechanisms. The findings revealed that using directing groups could enable selective oxidation, showcasing its potential in synthetic organic chemistry .
  • Battery Performance Improvement :
    In battery technology, this compound was tested as an additive to lithium-ion batteries, resulting in improved thermal stability and cycle life. This application underscores its importance in developing more efficient energy storage solutions .

Comparison with Similar Compounds

Conformational Analysis

Phenylcyclohexane exhibits distinct conformational preferences compared to structurally related compounds:

  • 1-Methyl-1-phenylcyclohexane : The introduction of a methyl group shifts the phenyl group’s equatorial (Pheq) to axial (Phax) equilibrium from 100:0 in this compound to 28:72, highlighting steric effects .
  • Silacyclohexanes : Replacing the cyclohexane carbon with silicon (e.g., 1-phenylsilacyclohexane) alters the Pheq:Phax ratio to 62:36. Adding a methyl group (1-methyl-1-phenyl-1-silacyclohexane) further shifts this to 42:58, demonstrating heteroatom and substituent influences .
  • 5-Phenyl-1,3-dioxanes : Unlike this compound, the phenyl group here adopts a conformation enabling a CH···O hydrogen bond with the dioxane oxygen, stabilizing the axial position .

Table 1: Conformational Equilibria of Cyclohexane Derivatives

Compound Pheq:Phax Ratio Key Factor Reference
This compound 100:0 No substituents
1-Methyl-1-phenylcyclohexane 28:72 Steric hindrance
1-Phenylsilacyclohexane 62:38 Si vs. C electronegativity
5-Phenyl-1,3-dioxane Axial favored CH···O hydrogen bonding

Reactivity and Catalytic Behavior

  • Friedel-Crafts Alkylation : Fluorocyclohexane reacts with benzene (AlCl₃ catalyst) to yield this compound in 67% efficiency, comparable to other cyclohexyl derivatives .
  • Biocatalytic Oxidation: CYP101B1 selectively hydroxylates this compound to trans-4-phenylcyclohexanol (141 min⁻¹ rate), contrasting with p-cymene, which undergoes benzylic oxidation .
  • Lignin Cleavage : this compound forms as an intermediate during lignin depolymerization. Its cleavage requires bifunctional catalysts (Pt/H-MOR), with a lower activation barrier (86 kJ/mol) via dehydrogenation pathways compared to direct acidic cleavage (134 kJ/mol) .

Table 2: Reaction Yields and Selectivity

Reaction Compound Yield/Selectivity Key Catalyst Reference
Friedel-Crafts Alkylation This compound 67% AlCl₃
Biocatalytic Oxidation trans-4-Phenylcyclohexanol 141 min⁻¹ CYP101B1
Lignin Cleavage This compound Intermediate Pt/H-MOR zeolite

Table 3: Chromatographic Performance

Analyte Column Particle Size Efficiency (Plates/m) Retention Time (min) Reference
This compound 300 nm 218,000 6.387
Butylbenzene 420 nm 157,000 5.088
Naphthalene 1 mm C18 N/A 25.01

Structural and Electronic Effects

  • Steric vs. Electronic Effects : In 2-phenyl-1,3-dioxolane derivatives, stereoelectronic effects dominate, whereas this compound’s reactivity is influenced by cyclohexane ring flexibility .
  • Mesomorphic Behavior : Biphenylcyclohexanes (BCHs) with this compound cores exhibit nematic-phase D-spacings of ~5.4 Å, similar to LC hosts, enabling tailored mesophase designs .

Biological Activity

Phenylcyclohexane is a compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring bonded to a phenyl group. The molecular formula is C12H16C_{12}H_{16}, and its structure can be represented as follows:

C6H5C6H11\text{C}_6\text{H}_5-\text{C}_6\text{H}_{11}

This compound exhibits interesting conformational behaviors due to the flexibility of the cyclohexane ring, which can influence its biological interactions.

Synthesis of this compound

This compound can be synthesized through various methods, including catalytic hydrogenation of biphenyl. A notable method involves using nickel-copper catalysts under controlled temperature conditions to achieve high yields of this compound while minimizing by-products such as bicyclohexyl .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives of this compound against various pathogens. In particular, compounds derived from this compound have shown promising activity against Mycobacterium tuberculosis. Research indicates that modifications to the cyclohexane ring significantly affect the minimum inhibitory concentration (MIC) values, enhancing efficacy compared to parent compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (μg/mL)Activity Against
Compound A80M. tuberculosis
Compound B50M. tuberculosis
Compound C32M. tuberculosis

Enzymatic Interactions

This compound has also been studied for its interactions with various enzymes. Notably, it has been shown to undergo hydroxylation via cytochrome P450 enzymes, which can alter its biological activity significantly . This enzymatic transformation is crucial for understanding the metabolic pathways involved in its pharmacological effects.

Table 2: Hydroxylation Products of this compound

EnzymeProductYield (%)
Cytochrome P450Hydroxythis compound85
Cytochrome P450Dihydroxythis compound65

Case Studies

  • Antituberculosis Activity :
    A study focused on synthesizing and evaluating a series of this compound derivatives against M. tuberculosis. The results indicated that certain modifications to the substituents on the cyclohexane ring led to a significant increase in antimicrobial activity, with some compounds exhibiting MIC values comparable to established antituberculosis drugs .
  • Cancer Research :
    Another case study investigated the role of this compound derivatives in modulating signaling pathways in breast cancer cells. The findings suggested that these compounds could influence TGF-β signaling, potentially leading to either tumor suppression or promotion depending on their structural characteristics .

Q & A

Basic Research Questions

Q. How can phenylcyclohexane be synthesized via acid-catalyzed reactions?

this compound is synthesized by adding quinitol (1,4-cyclohexanediol) to hot 45% H₂SO₄ under nitrogen flow. The reaction involves protonation of intermediates, followed by dehydration and aromatization. The distillate is trapped, extracted with CH₂Cl₂, and evaporated. Yield reproducibility is approximately ±6% due to competing reaction pathways and dynamic product removal .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile or butyl rubber gloves (>1 hour penetration resistance), tightly sealed goggles, and ensure adequate ventilation. Avoid skin contact and inhalation; wash with soap and water if exposed. Physical properties (e.g., boiling point: 240°C, flash point: 81°C) necessitate precautions against flammability and thermal hazards .

Q. How is this compound utilized as an internal standard in gas chromatography (GC)?

this compound serves as a non-reactive internal standard for quantifying compounds like tetraphenyloxirane. Peak area ratios (analyte vs. internal standard) are calibrated using response factors from known solutions. This method avoids interference from decomposition products and ensures reproducibility .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Distillation under nitrogen flow separates this compound from higher-boiling oligomers (e.g., trimers, tetramers). Residual materials are analyzed via mass spectrometry and NMR. Extraction with CH₂Cl₂ and evaporation at room temperature minimize thermal degradation .

Q. How can researchers address reproducibility challenges in this compound synthesis?

Maintain strict control of acid concentration, temperature (180°C), and nitrogen flow rates during distillation. Document competing pathways (e.g., oligomerization vs. aromatization) and report yield ranges (40–60%) with ±6% variability to account for experimental uncertainties .

Advanced Research Questions

Q. What methodologies resolve discrepancies between group-contribution estimates and experimental thermodynamic data for this compound?

Group-contribution methods estimate ideal-gas entropies but require validation against equilibrium measurements (e.g., biphenyl/hydrogen systems). Broad uncertainty intervals in calculated vs. experimental equilibria suggest refining parameters using deuterium-labeling studies or high-precision calorimetry .

Q. How does deuterium exchange in intermediates elucidate the aromatization mechanism of this compound?

Treating intermediates with D₂SO₄ reveals extensive deuterium incorporation (e.g., d₆: 67.6%) via protonation-deprotonation steps, confirming exchange occurs prior to volatile product formation. In contrast, deuterated this compound shows minimal exchange under reaction conditions, indicating solvent interaction dominates intermediate stages .

Q. What role do ionic intermediates play in the formation of oligomers during this compound synthesis?

Acid-catalyzed condensation produces trimeric (m/e 234–244) and tetrameric (m/e 318–322) hydrocarbons. Mass spectral and elemental analysis (4.1% oxygen in byproducts) suggest competing pathways: dehydration-aromatization vs. sequential olefin addition. Kinetic studies under varying acid concentrations can quantify these pathways .

Q. How do temperature-dependent triplet yields inform photophysical processes in this compound?

Fluorescence lifetime measurements (0.12 M solutions) reveal an excimer binding energy of 0.27 eV. Intersystem crossing (S₁→T₁) shows slight temperature dependence (30–60°C), with activation energy 0.26 eV. These data support symmetry-based models for non-radiative decay compared to benzene analogs .

Q. What strategies optimize the detection of trace oxygenated byproducts in this compound synthesis?

Combine direct oxygen analysis with high-resolution mass spectrometry (e.g., m/e 250–260 for monooxygenated trimers). TLC (4:1 benzene-CCl₄) and NMR spectroscopy differentiate oxygenated species from hydrocarbons, aiding mechanistic studies of side reactions .

Q. Notes

  • Methodological Emphasis : Answers prioritize experimental design, data validation, and analytical techniques over definitions or commercial aspects.
  • Referencing : Citations align with evidence IDs (e.g., ) to ensure traceability.

Properties

IUPAC Name

cyclohexylbenzene
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InChI

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
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InChI Key

IGARGHRYKHJQSM-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2
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Molecular Formula

C12H16
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DSSTOX Substance ID

DTXSID3061188
Record name Cyclohexylbenzene
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Molecular Weight

160.25 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Benzene, cyclohexyl-
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Vapor Pressure

0.03 [mmHg]
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CAS No.

827-52-1, 19016-95-6
Record name Cyclohexylbenzene
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Synthesis routes and methods I

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.6 mmol of 1-cyclohexylbenzyl hydroperoxide are added at a temperature of 110° C. to 30 mmol of cyclohexylbenzene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. 1-cyclohexylbenzene hydroperoxide is obtained at a selectivity of 96.2% at a cyclohexylbenzene conversion rate of 28.6%.
Quantity
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1-cyclohexylbenzyl hydroperoxide
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Synthesis routes and methods II

Procedure details

A 5/8"×18" stainless steel pipe downflow trickle bed reactor was charged with 25 ml Pyrex glass beads followed by 15 ml (10.9 g.) of the above catalyst and topped by additional Pyrex glass beads to give a total charged volume of about 25 ml. The system was pressure checked, heated to 150° C., and pressured to 500 psig with hydrogen for 15 minutes. During a reaction period of four hours, benzene was pumped into the stainless steel tube reactor at a rate of 300 ml/hr (LHSV=20) at a hydrogen pressure of 500 psig and a temperature of 215° C. The reactor effluent was collected in a receiver which was changed at approximately one hour intervals, and the composition of each sample was determined by gas chromatographic analysis. The gas chromatographic analyses of samples taken during the last four hours of a run were averaged and the results showed a 1.4% conversion based on benzene, with a selectivity of 62% to cyclohexylbenzene and 19% to cyclohexane. The ratio of cyclohexylbenzene/cyclohexane (CHB/CH) was 3.3.
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stainless steel
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stainless steel
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Synthesis routes and methods III

Procedure details

The invention also relates to a hydrogenation and oxidation process in which a feed comprising cyclohexenylbenzene is contacted with hydrogen in the presence of a hydrogenation catalyst under hydrogenation conditions to form cyclohexylbenzene. The cyclohexylbenzene is then reacted with oxygen (e.g., air) in the presence of an oxidation catalyst under oxidation conditions to form cyclohexylbenzene hydroperoxide.
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Synthesis routes and methods IV

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
0 (± 1) mol
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40 g
Type
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11 g
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A cyclohexylbenzene-cyclohexanone-phenol-containing mixture, for example as obtained by the cleavage of cyclohexylbenzene hydroperoxide, is separated by first catalytically hydrogenating selectively the phenol in the mixture, resulting in a mixture of cyclohexylbenzene, which is unchanged, and cyclohexanone; the thus obtained mixture is subjected to fractional distillation to obtain cyclohexylbenzene which can be returned as to a process for the production of cyclohexylbenzene hydroperoxide, and cyclohexanone.
Name
cyclohexylbenzene cyclohexanone phenol
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0 (± 1) mol
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reactant
Reaction Step One
Name
cyclohexylbenzene hydroperoxide
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylcyclohexane
Reactant of Route 2
Reactant of Route 2
Phenylcyclohexane
Reactant of Route 3
Phenylcyclohexane
Reactant of Route 4
Reactant of Route 4
Phenylcyclohexane
Reactant of Route 5
Phenylcyclohexane
Reactant of Route 6
Reactant of Route 6
Phenylcyclohexane

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